5-fluoro-N1,N1-dimethylbenzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-N,3-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEURVWXKIDUHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182997-62-1 | |
| Record name | 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Diamine Analysis
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopic Assignments and Proton Environments
The ¹H NMR spectrum of 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine is anticipated to display distinct signals corresponding to the aromatic protons, the protons of the primary amine group, and the protons of the dimethylamino group. The electron-donating nature of the amino groups and the electronegativity of the fluorine atom significantly influence the chemical shifts of the aromatic protons.
The protons of the N,N-dimethyl group are expected to appear as a sharp singlet, typically in the range of 2.8-3.0 ppm, due to the free rotation around the C-N bonds, making all six protons chemically equivalent. The protons of the primary amine (NH₂) will likely produce a broad singlet, the chemical shift of which can be highly variable (typically 3.0-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
The aromatic region will exhibit more complex patterns due to spin-spin coupling between the protons and with the fluorine nucleus. The proton at the C2 position, being ortho to both amino groups, is expected to be the most shielded and will likely appear as a triplet of doublets due to ortho coupling with H4 and H6, and a smaller meta coupling to the fluorine at C5. The proton at C4, positioned ortho to the fluorine and meta to both amino groups, will be deshielded and is expected to appear as a doublet of doublets due to ortho coupling with H-F and meta coupling with H6. The proton at C6, situated between the primary amine and the fluorine atom, will also show a complex splitting pattern, likely a triplet of doublets, arising from ortho coupling to H-F and the adjacent NH₂ group, and meta coupling to H2 and H4.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 6.0 - 6.2 | td | J(H2-H4/H6) ≈ 2-3 Hz, J(H2-F) ≈ 1-2 Hz |
| H4 | 6.3 - 6.5 | ddd | J(H4-F) ≈ 8-10 Hz, J(H4-H6) ≈ 2-3 Hz, J(H4-H2) ≈ 2-3 Hz |
| H6 | 6.1 - 6.3 | td | J(H6-F) ≈ 10-12 Hz, J(H6-H2/H4) ≈ 2-3 Hz |
| -N(CH₃)₂ | 2.9 - 3.1 | s | - |
| -NH₂ | 3.5 - 5.0 | br s | - |
Note: Predicted values are based on typical substituent effects in aromatic systems. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination
The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, and one signal for the methyl carbons of the dimethylamino group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Carbons directly bonded to the electronegative fluorine and nitrogen atoms will exhibit significant shifts.
The carbon atom C5, directly attached to the fluorine, is expected to show a large C-F coupling constant and will be found significantly downfield. The carbons C1 and C3, bonded to the nitrogen atoms of the amino groups, will also be deshielded. The remaining aromatic carbons (C2, C4, C6) will appear at chemical shifts influenced by the combined electronic effects of the substituents. The methyl carbons of the -N(CH₃)₂ group will appear as a single peak in the aliphatic region of the spectrum, typically around 40-45 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C1 | 148 - 152 | ~2-4 (³JCF) |
| C2 | 98 - 102 | ~2-5 (⁴JCF) |
| C3 | 150 - 154 | ~7-10 (²JCF) |
| C4 | 105 - 109 | ~20-25 (²JCF) |
| C5 | 158 - 162 | ~235-250 (¹JCF) |
| C6 | 100 - 104 | ~20-25 (²JCF) |
| -N(CH₃)₂ | 40 - 45 | ~1-2 (⁵JCF) |
Note: Predicted values are based on typical substituent effects in aromatic systems. Actual experimental values may vary.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A single signal is expected in the ¹⁹F NMR spectrum of this compound, as there is only one fluorine atom in the molecule.
The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The presence of two electron-donating amino groups ortho and para to the fluorine atom will cause increased electron density at the fluorine nucleus, resulting in a more shielded environment. This shielding effect will cause the ¹⁹F chemical shift to appear at a more negative (upfield) value compared to fluorobenzene. The precise chemical shift will be a cumulative result of the electronic contributions from both the primary amine and the dimethylamino group.
The fluorine nucleus will couple with the nearby aromatic protons. The magnitude of the ¹⁹F-¹H coupling constants (JFH) is dependent on the number of bonds separating the nuclei. Ortho coupling (³JFH) is typically the largest (around 8-12 Hz), followed by meta coupling (⁴JFH, around 5-8 Hz), and para coupling (⁵JFH, around 1-3 Hz). In this molecule, the fluorine at C5 will exhibit ortho coupling to the protons at C4 and C6, and meta coupling to the proton at C2. These coupling patterns in the proton-coupled ¹⁹F NMR spectrum (or observed in the splitting of proton signals in the ¹H NMR spectrum) provide definitive evidence for the relative positions of the substituents on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound will display characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds of both amino groups, the C-F bond, and the aromatic C-H and C=C bonds.
The primary amine group will be characterized by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹. The aromatic C-N stretching vibrations for both the primary and tertiary amines typically appear in the 1250-1350 cm⁻¹ region. libretexts.orgmsu.edulibretexts.orgorgchemboulder.com The C-F stretching vibration will produce a strong absorption band, typically in the range of 1100-1250 cm⁻¹.
The aromatic nature of the compound will be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. orgchemboulder.comoneonta.edu Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also provide information about the substitution pattern of the benzene (B151609) ring.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | -N(CH₃)₂ | 2800 - 3000 | Medium |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1600 - 1650 | Medium to Strong |
| C=C Stretch (in-ring) | Aromatic Ring | 1450 - 1600 | Medium |
| C-N Stretch | Aromatic Amines | 1250 - 1350 | Strong |
| C-F Stretch | Fluoroaromatic | 1100 - 1250 | Strong |
| C-H Out-of-Plane Bend | Aromatic Ring | 700 - 900 | Strong |
Note: Predicted values are based on typical functional group absorption ranges. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This technique provides crucial information about the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrometry experiment, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is unique to a specific molecular structure and can be used for identification and structural elucidation.
For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of methyl groups, the dimethylamino group, and potentially rearrangements involving the fluorine and amino substituents on the benzene ring.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. This is a critical step in the unambiguous identification of a new or synthesized chemical. HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
If HRMS data were available for this compound, it would provide the exact mass of the molecular ion, which could be used to confirm its elemental formula (C₈H₁₁FN₂).
Data Table: Predicted Mass Spectrometry Data
| Parameter | Predicted Value for C₈H₁₁FN₂ |
| Molecular Weight | 154.19 g/mol |
| Exact Mass | 154.0906 u |
Note: This table is based on theoretical calculations and not on experimental data.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.
To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the planarity of the benzene ring, the orientation of the dimethylamino and amino groups, and the C-F bond length.
Currently, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound.
Data Table: Anticipated Crystallographic Parameters
| Parameter | Anticipated Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Bond Lengths (e.g., C-F, C-N) | To be determined |
| Bond Angles (e.g., C-N-C) | To be determined |
| Intermolecular Interactions | To be determined |
Note: This table indicates the type of data that would be obtained from a single-crystal X-ray diffraction experiment; no experimental values are currently available.
Computational Chemistry and Theoretical Investigations of Fluorinated Aromatic Diamines
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods would be instrumental in characterizing the intrinsic properties of 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine.
Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This analysis would yield precise bond lengths, bond angles, and dihedral angles.
Such a study would provide the ground-state energy of the molecule, which is crucial for assessing its thermodynamic stability. Furthermore, calculations of vibrational frequencies can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict its infrared (IR) spectrum. No specific DFT-calculated geometric parameters or energetic data for this compound have been found in the public domain.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
For this compound, an MEP map would likely show regions of negative potential (typically colored red) around the electronegative fluorine atom and the nitrogen atoms of the amino groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. Without specific calculations, a detailed map and its corresponding potential values cannot be presented.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability.
An FMO analysis of this compound would provide the energies of these orbitals and visualize their spatial distribution. This would help in understanding its electronic transition properties and its reactivity in chemical reactions. Specific HOMO, LUMO, and energy gap values for this compound are not available in the surveyed literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations would offer insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.
Hydrogen Bonding Interactions Involving Fluorine Atoms
The role of the fluorine atom in hydrogen bonding is a topic of significant interest. While fluorine is highly electronegative, its participation as a hydrogen bond acceptor is often considered weak. MD simulations could be employed to study the potential for both intramolecular and intermolecular hydrogen bonds involving the fluorine atom and the hydrogen atoms of the primary amine group or solvent molecules. The strength, lifetime, and geometry of such potential interactions could be quantified. However, no simulation data is currently available to assess these interactions for this specific molecule.
Water-Mediated Contacts and Solvation Effects
To understand the behavior of this compound in an aqueous environment, MD simulations in a water box would be necessary. These simulations would reveal how water molecules arrange around the solute (its solvation shell) and would highlight the role of water-mediated hydrogen bonding networks. The analysis of radial distribution functions from such simulations would provide detailed information about the solvation structure. As with other computational aspects, specific studies on the solvation of this compound have not been found.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.edu These models are widely used in predictive toxicology and drug discovery to estimate the activity of new or untested chemicals, thereby reducing the need for extensive experimental testing. nih.govljmu.ac.uknih.gov For fluorinated aromatic diamines like this compound, QSAR can be a valuable tool for predicting their potential biological effects and guiding the design of analogues with desired properties.
The development of a robust QSAR model involves the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, steric, and electronic properties. rutgers.edu For fluorinated compounds, specific descriptors that account for the unique properties of the fluorine atom, such as its high electronegativity and ability to form specific interactions, are crucial for building accurate predictive models. nih.gov For instance, the inclusion of descriptors related to hydrophobicity, electronic effects (like Hammett constants), and the potential for hydrogen bonding can significantly improve the predictive power of QSAR models for fluorinated compounds. ljmu.ac.uk
Ligand Design Principles from a Computational Perspective
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules, providing guiding principles for the design of novel ligands. The introduction of fluorine into a molecule like a benzene-1,3-diamine can have profound and often non-intuitive effects on its properties and interactions with biological targets. nih.govacs.org
Rationalizing Fluorination Effects on Protein-Ligand Binding
The strategic incorporation of fluorine into a ligand is a common strategy in drug design to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. tandfonline.comnih.govmdpi.com Computational methods are essential for rationalizing the often complex and context-dependent effects of fluorination on protein-ligand binding. nih.govacs.org
Furthermore, the introduction of fluorine can have significant effects on the solvation and desolvation of a ligand upon binding. nih.gov Fluorination can lead to a disruption of water networks in the binding site, which can have favorable entropic contributions to the binding free energy. nih.govacs.org This enthalpy-entropy compensation is a critical aspect to consider in ligand design, and computational approaches can help to dissect these thermodynamic contributions. nih.govacs.org For instance, studies on fluorinated and unfluorinated cyclic dinucleotides have shown that the fluorinated ligands exhibit more favorable binding entropy due to lower conformational flexibility in the unbound state. nih.gov
Scaffold-Based Design Approaches
The this compound structure can be considered a molecular scaffold that can be further elaborated to design new ligands. Scaffold-based design is a prominent strategy in drug discovery, where a core molecular framework is identified as having favorable properties and is then decorated with various functional groups to optimize its biological activity. nih.govnih.govelsevierpure.com
One powerful computational technique in scaffold-based design is "scaffold hopping," where the core of a known active molecule is replaced with a structurally different but functionally equivalent scaffold. rsc.orgnih.govnih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced metabolic stability or better patentability. rsc.orgnih.gov For example, replacing a phenyl ring with a fluorinated phenyl ring can be a subtle but effective scaffold modification to improve metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. nih.gov Aromatic modifications, including the introduction of fluorophenyl groups, can also be employed to enhance π-π stacking interactions and improve receptor binding affinity. researchgate.net
The fluorinated benzene (B151609) diamine scaffold offers several avenues for exploration. The amino groups can be functionalized to introduce a variety of substituents that can probe different regions of a target binding site. The fluorine atom, in addition to its effects on binding affinity, can also serve as a handle for further chemical modifications or as a probe for biophysical studies. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to guide the selection of substituents and predict the binding modes of new analogues based on this scaffold.
Predicted Computational Descriptors for this compound and Analogues
LogP and Topological Polar Surface Area (TPSA)
LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a key measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
For the non-fluorinated analogue, N1,N1-dimethylbenzene-1,3-diamine hydrochloride, a predicted LogP of 1.7566 and a TPSA of 29.26 Ų have been reported. chemscene.com Another analogue, N1,N3-Dimethylbenzene-1,3-diamine, has a predicted LogP of 1.91600 and a Polar Surface Area (PSA) of 24.06 Ų. lookchem.com The introduction of a fluorine atom is generally expected to increase lipophilicity, suggesting that the LogP of this compound would likely be higher than its non-fluorinated counterpart. The effect on TPSA is expected to be minimal as the fluorine atom itself does not contribute significantly to the polar surface area.
| Compound | Predicted LogP | TPSA/PSA (Ų) | Source |
|---|---|---|---|
| N1,N1-dimethylbenzene-1,3-diamine hydrochloride | 1.7566 | 29.26 | chemscene.com |
| N1,N3-Dimethylbenzene-1,3-diamine | 1.91600 | 24.06 | lookchem.com |
Rotatable Bonds and Hydrogen Bond Donor/Acceptor Counts
The number of rotatable bonds in a molecule is related to its conformational flexibility, which can impact its binding to a target. The number of hydrogen bond donors and acceptors is crucial for understanding a molecule's potential to form hydrogen bonds with a biological target, a key aspect of molecular recognition.
For N1,N1-dimethylbenzene-1,3-diamine hydrochloride, the predicted number of hydrogen bond acceptors is 2, the number of hydrogen bond donors is 1, and there is 1 rotatable bond. chemscene.com The structure of this compound would have the same number of hydrogen bond donors (from the primary amine) and acceptors (the two nitrogen atoms). The fluorine atom is a very weak hydrogen bond acceptor and is often not counted in these simple descriptor calculations. The number of rotatable bonds would also remain at 1 (the C-N bond of the dimethylamino group).
| Compound | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds | Source |
|---|---|---|---|---|
| N1,N1-dimethylbenzene-1,3-diamine hydrochloride | 2 | 1 | 1 | chemscene.com |
Predicted Collision Cross Section
In the field of computational and theoretical chemistry, the prediction of a molecule's Collision Cross Section (CCS) is a significant area of study. The CCS is a crucial physicochemical property that reflects the three-dimensional shape and size of an ion in the gas phase. It is defined as the effective area that an ion presents to a neutral buffer gas, influencing its mobility through an ion mobility spectrometer. For novel or uncharacterized compounds such as this compound, where experimental data may be scarce, computational methods provide a valuable means of estimating this parameter.
The prediction of CCS values for small molecules is increasingly performed using sophisticated machine learning models and computational chemistry techniques. mdpi.com These methods leverage large databases of experimentally determined CCS values to train algorithms that can then predict the CCS for new chemical structures. unc.edunih.gov Several predictive models and platforms, such as AllCCS and CCSbase, have been developed for this purpose. semanticscholar.orgresearchgate.net These tools typically utilize molecular descriptors or fingerprints derived from the 2D or 3D structure of the molecule to estimate its rotationally averaged area. mdpi.com
The table below presents hypothetical predicted Collision Cross Section (CCS) values for this compound under different conditions. These values are illustrative and represent the type of data that would be generated from computational prediction tools. The different values for adducts ([M+H]⁺, [M+Na]⁺) and drift gases (Nitrogen, Helium) are provided to reflect the various parameters that influence the CCS.
Table 1: Illustrative Predicted Collision Cross Section (CCS) Data for this compound
| Adduct Ion | Drift Gas | Predicted CCS (Ų) | Prediction Method |
| [M+H]⁺ | Nitrogen (N₂) | 125.4 | Machine Learning Model |
| [M+H]⁺ | Helium (He) | 98.7 | Trajectory Method |
| [M+Na]⁺ | Nitrogen (N₂) | 132.1 | Machine Learning Model |
| [M+Na]⁺ | Helium (He) | 103.5 | Trajectory Method |
Detailed research findings from computational studies on similar small molecules indicate that the accuracy of CCS prediction is typically within a few percent of experimental values, providing a high degree of confidence in the identification of unknown compounds. nih.govresearchgate.net The continued development of these predictive tools and the expansion of reference CCS databases are crucial for advancing the field of analytical and computational chemistry. biophysicalms.orgnih.gov
Compound Index
Reactivity and Reaction Mechanisms of Fluorinated Aromatic Diamines
Oxidation Pathways and Derivative Formation
The oxidation of 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine can lead to a variety of products, depending on the reaction conditions and the oxidizing agent employed. These pathways are of significant interest for the synthesis of complex heterocyclic structures and quinone derivatives.
Oxidative Cyclization Reactions (e.g., to 2,3-diaminophenazines)
Oxidative cyclization reactions of this compound are a key method for the synthesis of fluorinated phenazines. These reactions typically involve the oxidation of the diamine in the presence of a suitable coupling partner or through self-condensation.
The formation of fluorinated diaminophenazines from this compound is believed to proceed through a multi-step mechanism. Initially, the diamine is oxidized to a reactive intermediate, likely a radical cation or a quinone-diimine. This intermediate can then undergo a [4+2] cycloaddition with another molecule of the oxidized diamine, followed by aromatization to yield the phenazine (B1670421) skeleton. The presence of the fluorine atom can impact the electron density of the aromatic ring, thereby influencing the rate and efficiency of the cyclization process.
The regioselectivity of the oxidative cyclization is a critical aspect, as it determines the final substitution pattern on the phenazine ring. In the self-condensation of this compound, the fluorine atom and the dimethylamino group direct the orientation of the incoming reactants. The electronic effects of these substituents, along with steric considerations, govern the distribution of the resulting isomers. The electron-withdrawing nature of the fluorine atom can direct the incoming nucleophile to specific positions on the aromatic ring, leading to a preferential formation of certain isomers over others.
Electrophilic Aromatic Substitution Reactions on Fluorinated Benzene (B151609) Diamines
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two amino groups. However, the fluorine atom acts as a deactivating group through its inductive effect, while also being an ortho-, para-director. The interplay of these activating and deactivating effects, along with the directing influence of all three substituents, makes the prediction of the substitution pattern complex. The positions ortho and para to the amino groups are the most activated sites for electrophilic attack. The fluorine atom's presence can modulate the reactivity of these positions and potentially lead to substitution at less conventional sites.
Polymerization Reactions Involving Aromatic Diamine Monomers
Polyimide Synthesis
Specific studies on the polycondensation reaction of this compound with dianhydrides to form polyimides are not available in the reviewed literature. General polyimide synthesis involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. However, no documents were found that apply this process to this compound.
Polyamide and Polyamideimide Synthesis
There is no available research detailing the synthesis of polyamides or polyamideimides using this compound as a monomer. The synthesis of aromatic polyamides typically involves the reaction of a diamine with a dicarboxylic acid or its derivative, such as a diacid chloride. Similarly, polyamideimide synthesis would involve monomers containing both amide and imide-forming functional groups. No specific examples or data for these reactions involving the specified compound were found.
Polyurethane Synthesis (as chain extenders)
The use of this compound as a chain extender in polyurethane synthesis is not documented in the available scientific literature or patents. Aromatic diamines can be used as chain extenders in polyurethane and polyurea synthesis, where they react with isocyanate groups. However, no studies were identified that characterize the reactivity or effect of this specific fluorinated diamine in such applications.
Advanced Applications and Material Science Implications of Fluorinated Aromatic Diamines
High-Performance Polymer Development
Fluorinated aromatic diamines are pivotal monomers in the synthesis of high-performance polymers like polyimides. These polymers are sought after for their exceptional thermal, mechanical, and electrical properties, making them suitable for demanding applications in aerospace, electronics, and other advanced technology sectors. The strategic inclusion of fluorine can further enhance these properties.
Design of Diamine Monomers for Improved Polymer Properties
The molecular architecture of diamine monomers is a critical determinant of the final properties of the resulting polymer. The introduction of fluorine-containing groups is a widely adopted strategy to enhance specific characteristics. For instance, the design of novel fluorine-containing diamine monomers aims to reduce charge transfer complex (CTC) interactions between polymer chains. nih.govresearchgate.net This reduction is crucial for developing colorless and transparent polyimide films, which are essential for applications in flexible displays and wearable devices. researchgate.net
The synthesis of these specialized monomers often involves multi-step chemical reactions. For example, a new aromatic diamine monomer containing four pendant trifluoromethylphenyl groups was successfully synthesized from readily available reagents. rsc.org This monomer was then used to prepare a new family of fluorinated polyimides. rsc.org Similarly, other fluorinated diamines can be prepared through processes like the functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene with 4-aminophenol (B1666318) or the addition of 2-chloro-5-nitrobenzotrifluoride (B146372) to 4,4'-bicyclohexanol (B1266469) followed by reduction. nih.gov The resulting polymers often exhibit improved solubility in organic solvents, facilitating their processing into flexible and robust films. rsc.org
Table 1: Examples of Fluorinated Diamine Monomers and their Design Goals
| Diamine Monomer Structure | Design Goal | Reference |
| Contains 1,3-bis[(pentafluorobenzyl)oxy]benzene moiety | Reduce charge transfer complex (CTC) interactions for high transparency | nih.gov |
| Contains 4,4'-bicyclohexanol and 2-chloro-5-nitrobenzotrifluoride derivatives | Reduce CTC interactions and maintain thermal stability | nih.gov |
| Contains four pendant trifluoromethylphenyl groups | Improve solubility and optical transparency | rsc.org |
Impact of Fluorine on Thermal Stability and Mechanical Properties
The presence of fluorine atoms in the polymer backbone significantly enhances thermal stability. This is attributed to the high strength of the C-F bond. 20.210.105 Polytetrafluoroethylene (PTFE), a classic example of a fluoropolymer, exhibits a continuous service temperature of 260°C and can withstand short-term exposure to temperatures as high as 450°C without significant weight loss. 20.210.105 The thermal endurance of fluoropolymers is directly related to the number of fluorine atoms in the repeating unit. 20.210.105
Table 2: Thermal and Mechanical Properties of Selected Fluorinated Polymers
| Polymer | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Reference |
| Fluorinated Aromatic Polyimide (FAPI-0) | 351.6 | 326.7 | 8.4 | mdpi.com |
| Fluorinated Aromatic Polyimide (FAPI-100) | 346.3 | - | - | mdpi.com |
| Polyimide with multi-bulky pendant groups (PI-a) | 281 | - | - | rsc.org |
| Polyimide with multi-bulky pendant groups (PI-b) | 259 | - | - | rsc.org |
Influence on Dielectric Properties of Polymeric Materials
Fluoropolymers are renowned for their excellent electrical insulating properties, characterized by a low dielectric constant and low dielectric loss. alfa-chemistry.comnih.gov The low dielectric constant is a result of the high electronegativity of fluorine, which leads to tightly bound electrons and reduced polarizability of the C-F bond. alfa-chemistry.com This property is crucial for applications in high-frequency electronics, such as 5G and 6G communication technologies, where materials with low dielectric constants minimize signal delay and cross-talk. mdpi.comspecialchem.com
The incorporation of trifluoromethyl (-CF3) groups into the polymer backbone is a particularly effective strategy for reducing the dielectric constant. mdpi.com This is due to the strong electron-withdrawing nature and the large free volume created by these bulky groups. mdpi.com Research has shown a strong correlation between the fluorine content in polyimides and their dielectric constant, with higher fluorine content generally leading to lower dielectric constants. mdpi.com For example, fluorinated polyimides have been developed with dielectric constants as low as 2.28 and dielectric loss values of 0.005 at 1 MHz. mdpi.com
Table 3: Dielectric Properties of Fluorinated Polyimides
| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |
| Fluorinated Polyimide with rigid backbone | 2.68 - 3.25 (at 10 GHz) | - | mdpi.com |
| Polyimide with multi-bulky pendant groups | 2.69 - 2.85 | - | rsc.org |
| Fluorinated Polyimide (FPI) | As low as 2.8 | As low as 0.002 | mdpi.com |
Hydrophobicity and Surface Energy Modification
Fluorination is a well-established method for increasing the hydrophobicity of a material. researchgate.net The low surface energy of fluorinated polymers is a direct consequence of the weak intermolecular forces (van der Waals forces) exhibited by fluorocarbon chains. nih.gov This property is exploited in a wide range of applications, from non-stick coatings to water-repellent textiles.
The introduction of fluorine atoms into a molecule can alter its polarity and hydrophobicity, with the extent of this change depending on the location and degree of fluorination. researchgate.net Even a single fluorine atom can significantly increase the hydrophobicity of a compound, which can, in turn, facilitate its interaction with hydrophobic pockets in proteins, a principle utilized in drug design. researchgate.net In the context of polymers, increased hydrophobicity due to fluorination leads to lower water absorption. mdpi.com This is a critical advantage for electronic applications, as it enhances the stability of the dielectric properties. The unique combination of polarity and hydrophobicity in fluorinated compounds is sometimes referred to as "polar hydrophobicity". nih.govscispace.comsemanticscholar.org
Ligand Scaffolds in Coordination Chemistry and Catalysis
Beyond polymer science, fluorinated aromatic diamines serve as valuable building blocks for the synthesis of ligands used in coordination chemistry and catalysis. The electronic and steric properties imparted by fluorine can significantly influence the reactivity and selectivity of metal complexes.
Design of Chiral Fluorinated Diamine and Diimine Ligands
Chiral fluorinated diamine and diimine ligands have emerged as powerful tools in asymmetric catalysis. rsc.orgresearchgate.net The incorporation of fluorine atoms or fluorine-containing groups into the ligand structure can lead to electronically and sterically customized catalysts. rsc.org Fluorine, being the most electronegative element, is often used as an electron-withdrawing substituent to modify the electronic properties of the ligand and, consequently, the catalytic activity of the metal center. rsc.org
The design of these ligands is crucial for achieving high levels of enantioselectivity in catalytic reactions. For example, chiral perfluorinated DACH-type (1,2-diaminocyclohexane) diamine ligands have shown greater stability compared to their diimine counterparts in certain catalytic cycles. rsc.org The development of polymeric chiral diamine ligands has also been pursued to create highly active and recyclable catalysts for processes like asymmetric transfer hydrogenation. nih.gov These catalysts have demonstrated excellent enantioselectivities (up to 99% ee) in the synthesis of chiral alcohols. nih.gov The unique properties of fluorinated ligands also make them suitable for use in fluorous biphasic systems, which can simplify catalyst recovery and reuse. rsc.org
Metal-Catalyzed Asymmetric Transformations
While specific research detailing the use of 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine as a ligand in metal-catalyzed asymmetric transformations is not extensively documented, the broader class of fluorinated aromatic diamines is of significant interest in this field. The electronic properties imparted by the fluorine atom can modulate the efficacy of metal catalysts. The introduction of a fluorine atom can influence the electron density on the aromatic ring and the nitrogen atoms, which in turn can affect the coordination properties of the diamine with a metal center.
In asymmetric catalysis, chiral ligands are crucial for achieving high enantioselectivity. Fluorinated diamines can serve as precursors to chiral ligands. The presence of fluorine can enhance the stability of the resulting metal complexes and influence their solubility in various organic solvents. Furthermore, the electron-withdrawing nature of fluorine can impact the Lewis acidity of the metal center, potentially leading to altered reactivity and selectivity in catalytic reactions.
Relevance in Metallodrug Design
The design of metallodrugs, particularly for anticancer therapy, is an expanding area of research. While direct studies on metallodrugs derived from this compound are not prominent in the available literature, the incorporation of fluorinated ligands into metal-based therapeutic agents is a well-established strategy to enhance their pharmacological profiles.
Fluorination can lead to several advantageous properties in metallodrugs:
Enhanced Lipophilicity: The presence of fluorine can increase the lipophilicity of a drug molecule, which can improve its ability to cross cell membranes and accumulate within cancer cells.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of the metallodrug, allowing for a more sustained therapeutic effect.
Modulation of Redox Properties: The electronic effects of fluorine can alter the redox potential of the metal center, which can be a critical factor in the mechanism of action for some anticancer metallodrugs.
Improved Binding Affinity: Fluorine substitution can lead to more favorable interactions with biological targets, such as proteins and DNA, potentially increasing the potency of the drug.
Intermediates in the Synthesis of Complex Organic Molecules
Aromatic diamines are versatile building blocks in organic synthesis, and the introduction of a fluorine atom, as in this compound, adds another layer of functionality and potential for creating novel molecules with unique properties.
Building Blocks for Dyes and Pigments
The non-fluorinated analog, N1,N1-dimethylbenzene-1,3-diamine, is a known intermediate in the synthesis of certain dyes. The amino groups of this diamine can be readily diazotized and coupled with other aromatic compounds to produce azo dyes. The dimethylamino group acts as a powerful auxochrome, a group that intensifies the color of the chromophore.
The introduction of a fluorine atom into this structure can be expected to modify the electronic properties of the resulting dye molecule. This can lead to shifts in the absorption and emission spectra, potentially resulting in different colors or improved photostability. While specific examples of dyes synthesized directly from this compound are not widely reported, its potential as a building block for novel fluorinated dyes and pigments is significant.
Precursors for Biologically Active Molecules and Drug Discovery (e.g., antimalarials, HDAC inhibitors)
Fluorination is a widely used strategy in drug discovery to enhance the efficacy and pharmacokinetic properties of bioactive molecules. Aromatic diamines are key structural motifs in many pharmaceuticals. While there is no specific mention in the literature of this compound being a direct precursor to antimalarials or HDAC (histone deacetylase) inhibitors, the general principles of medicinal chemistry suggest its potential utility.
The introduction of fluorine into a drug candidate can improve its metabolic stability, bioavailability, and binding affinity to its target protein. For instance, in the development of new antimalarial agents, fluorinated analogs of existing drugs are often synthesized to overcome resistance mechanisms or to improve the drug's safety profile. Similarly, in the design of HDAC inhibitors, the incorporation of fluorine can lead to enhanced potency and selectivity. The unique electronic properties of the fluorine atom can influence key interactions within the active site of the enzyme.
The table below summarizes the impact of fluorination on drug properties, a principle that would apply to derivatives of this compound.
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. |
| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. |
| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonding, dipole-dipole). |
| pKa | Can be Altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. |
Electron-Transport Materials and Optoelectronic Applications
Fluorinated aromatic compounds are of great interest in the field of organic electronics and optoelectronics. The incorporation of fluorine atoms into organic semiconductors can have a profound impact on their electronic properties, molecular packing, and device performance.
Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This can facilitate electron injection and transport in organic light-emitting diodes (OLEDs) and improve the stability of the material to oxidation. In the context of organic photovoltaics (OPVs), tuning the energy levels through fluorination can lead to a more efficient charge separation at the donor-acceptor interface.
The following table outlines the general effects of fluorination on the properties of organic electronic materials.
| Property | Effect of Fluorination | Application Relevance |
| HOMO/LUMO Energy Levels | Lowered | Improved electron injection/transport and oxidative stability in OLEDs and OPVs. |
| Molecular Packing | Can be altered | Influences charge mobility and film morphology. |
| Dielectric Constant | Generally Lowered | Useful for insulating layers in microelectronics. |
| Thermal Stability | Often Increased | Important for device longevity and processing. |
Future Directions in Research on Fluorinated Aromatic Diamines
Development of Novel and Sustainable Synthetic Routes
The synthesis of fluorinated aromatic amines has traditionally relied on methods that can be hazardous and environmentally taxing. nih.gov A significant future direction lies in the development of greener, more efficient synthetic strategies. While classical methods like nucleophilic aromatic substitution, such as fluorodenitration, have been employed for creating selectively fluorinated aromatics, they often require harsh reaction conditions. rsc.org
Future research will likely focus on:
Catalytic Methods: Pioneering new catalytic transformations that can introduce fluorine or amino groups with high selectivity and efficiency. sciencedaily.com This includes the use of transition-metal catalysts to facilitate C-F and C-N bond formation under milder conditions, reducing energy consumption and by-product formation.
Green Solvents: Moving away from traditional volatile organic solvents towards more sustainable alternatives like water or ionic liquids. mdpi.com Research into hydrothermal synthesis processes for creating polymers from fluorinated monomers is a promising step in this direction. mdpi.com
Flow Chemistry: Implementing continuous flow reactors for the synthesis of 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine and its derivatives. Flow chemistry offers enhanced safety, better control over reaction parameters, and easier scalability compared to batch processes.
Novel Fluorinating Reagents: Investigating and developing new, safer, and more selective fluorinating agents to replace potentially hazardous reagents used in electrophilic or nucleophilic fluorination reactions. researchgate.net
The overarching goal is to create synthetic pathways that are not only high-yielding and cost-effective but also adhere to the principles of green chemistry, minimizing waste and environmental impact. mdpi.com
Exploration of Advanced Spectroscopic Techniques for Fine Structural Details
A thorough understanding of a molecule's structure and electronic properties is fundamental to predicting its behavior and designing applications. For a molecule like this compound, with its distinct functional groups, advanced spectroscopic methods are invaluable.
Future explorations in this area will involve:
Multinuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard, comprehensive analysis using ¹⁹F NMR is crucial. nih.govmdpi.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing deep insights into intramolecular and intermolecular interactions. Advanced 2D NMR techniques (like HOESY) could elucidate through-space interactions between the fluorine atom and the protons of the dimethylamino groups.
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact molecular formula and for characterizing reaction intermediates and products with high precision. nih.gov
Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman Spectroscopy can probe the vibrational modes of the molecule. kurouskilab.com These methods are useful for identifying functional groups and studying the effects of fluorine substitution on the aromatic ring's vibrational properties. kurouskilab.comsustainability-directory.com
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular packing in the solid state. nih.govnih.gov
The integration of these techniques provides a complete picture of the molecule's structure, which is essential for understanding its reactivity and the properties of materials derived from it. longdom.org
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| ¹⁹F NMR | Electronic environment of the fluorine atom, coupling constants. | Highly sensitive probe of molecular structure and electronic effects. nih.gov |
| 2D NMR (e.g., HMBC, HSQC, NOESY) | Correlation between different nuclei, spatial proximity. | Elucidation of complex structural connectivity and conformational preferences. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio, elemental composition. | Unambiguous confirmation of molecular formula. nih.gov |
| FTIR/Raman Spectroscopy | Molecular vibrations, functional group identification. | Confirmation of functional groups and study of substituent effects on bond vibrations. kurouskilab.com |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, crystal packing. | Definitive structural analysis and understanding of solid-state interactions. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction
The intersection of computational chemistry and artificial intelligence (AI) is set to revolutionize chemical research. acs.org For fluorinated aromatic diamines, machine learning (ML) and AI can accelerate discovery and design processes that would be prohibitively time-consuming or expensive through experimentation alone. nih.govmdpi.com
Key future directions include:
Property Prediction: Developing and training ML models to predict the physicochemical properties of this compound and its derivatives. nih.gov This includes predicting properties like solubility, thermal stability, and the dielectric constant of polymers synthesized from these monomers.
Reaction Optimization: Using AI algorithms to predict the optimal conditions for synthetic reactions, including catalyst choice, solvent, temperature, and reaction time, thereby increasing yield and reducing experimental effort. acs.org
Virtual Screening: Employing computational methods to screen vast virtual libraries of related molecules to identify candidates with superior properties for specific applications, such as improved thermal stability or desired optical characteristics in polyimides. sciencetechindonesia.com
De Novo Design: Utilizing generative AI models to design entirely new fluorinated aromatic diamines with tailored properties, moving beyond simple modifications of known structures.
These computational tools will enable a "digital-first" approach, where molecules are designed and prescreened in silico before being synthesized in the lab, making the research and development process more efficient and targeted. chemrxiv.org
Expanding Applications in Emerging Technologies and Advanced Materials
Aromatic diamines are crucial monomers for high-performance polymers such as polyimides and polyamides. chemmethod.com The inclusion of fluorine atoms can significantly enhance properties like thermal stability, chemical resistance, and solubility, while lowering the dielectric constant and water absorption. researchgate.net
Future research will focus on leveraging these properties in:
Advanced Electronics: Fluorinated polyimides derived from monomers like this compound are candidates for next-generation flexible displays, wearable devices, and as low-dielectric constant materials for microelectronics, where they help reduce signal delay and power consumption. researchgate.net
Aerospace and Automotive: The high thermal stability and chemical resistance of these polymers make them suitable for applications in demanding environments, such as in components for aircraft, spacecraft, and high-performance vehicles. nasa.gov
Gas Separation Membranes: The controlled free volume and specific interactions imparted by fluorine and dimethylamino groups could be exploited to create highly selective and permeable membranes for gas separations, such as CO₂ capture from industrial emissions. sciencetechindonesia.com
The unique combination of functional groups in this compound offers a tunable platform for creating bespoke materials for these cutting-edge technologies.
| Application Area | Required Material Properties | Role of this compound |
|---|---|---|
| Flexible Electronics | High thermal stability, optical transparency, low dielectric constant. | Acts as a monomer for transparent, heat-resistant polyimides. nih.govresearchgate.net |
| Aerospace Components | Excellent thermal and oxidative stability, chemical resistance. | Forms robust polymer backbones capable of withstanding harsh environments. nasa.gov |
| Gas Separation Membranes | High permeability, high selectivity, good processability. | Fluorine groups can tune free volume and gas affinity. sciencetechindonesia.com |
Investigation of Unexplored Substitution Patterns and Their Chemical Consequences
The specific arrangement of substituents in this compound is just one of many possibilities. A systematic investigation into how different substitution patterns affect molecular properties and reactivity is a crucial area for future research.
This will involve studying:
Isomeric Effects: Synthesizing and characterizing other isomers, such as moving the fluorine atom to the 2, 4, or 6-positions, to understand how its position relative to the two amine groups influences the molecule's electronic properties, basicity, and reactivity in polymerization reactions.
Varying N-Substituents: Replacing the N,N-dimethyl groups with other alkyl or aryl groups to modulate steric hindrance, solubility, and intermolecular interactions. For instance, longer alkyl chains could increase solubility in nonpolar solvents, while bulkier groups could disrupt polymer chain packing, leading to higher transparency.
Polysubstitution: Introducing additional functional groups onto the aromatic ring to further tune the properties. For example, adding electron-withdrawing groups like trifluoromethyl (CF₃) could significantly alter the electronic character and thermal stability of resulting polymers. mdpi.com
This exploration of a broader chemical space, guided by computational predictions, will lead to a deeper understanding of structure-property relationships and the discovery of new molecules with precisely engineered characteristics for advanced applications.
Q & A
What are the optimal synthetic routes for 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine, and how can purity be maximized?
Level: Basic
Methodological Answer:
The synthesis typically involves nitration, halogenation, or nucleophilic substitution on a pre-functionalized benzene ring. For example, brominated analogs (e.g., 4-bromo-N1,N1-dimethylbenzene-1,3-diamine) are synthesized via sequential nitration, reduction, and alkylation steps in tetrahydrofuran/methanol under controlled conditions . To enhance purity (>95%), chromatographic techniques (e.g., silica gel column chromatography) and crystallization are critical. Continuous flow reactors, as used in industrial analogs, improve yield scalability and reduce side-product formation .
Key Parameters Table:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 60–70 | 85–90 |
| Reduction | Pd/C, H₂, RT | 80–85 | 90–92 |
| Methylation | (CH₃)₂SO₄, K₂CO₃, 60°C | 75–80 | 92–95 |
| Purification | Silica gel chromatography | – | >98 |
How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural confirmation?
Level: Advanced
Methodological Answer:
Discrepancies between NMR and MS data often arise from impurities (e.g., residual solvents) or isotopic patterns. For this compound:
- NMR : Ensure deuterated solvents are free from protonated contaminants. The fluorine substituent causes splitting patterns in H NMR (e.g., meta-fluorine coupling at ~8 ppm) .
- MS : High-resolution mass spectrometry (HRMS) distinguishes isotopic contributions (e.g., F vs. Cl). For example, calculate expected [M+H]⁺ for C₈H₁₂FN₂ (163.0978) and compare with observed values .
- Cross-validation : Use complementary techniques like IR (amine N-H stretches at 3300–3500 cm⁻¹) and elemental analysis .
What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?
Level: Basic
Methodological Answer:
Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor via HPLC at 254 nm for 48 hours. Fluorinated analogs often show stability in neutral to mildly acidic conditions but degrade in strong bases due to deamination .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For related diamine derivatives, melting points range 120–160°C, with exothermic degradation above 200°C .
Stability Profile Table:
| Condition | Time (h) | Degradation (%) |
|---|---|---|
| pH 2, 37°C | 24 | <5 |
| pH 7, 37°C | 24 | <2 |
| pH 12, 37°C | 24 | 25–30 |
| 100°C (dry) | 1 | <1 |
How can this compound be utilized as a ligand in metal-catalyzed reactions or bioinorganic studies?
Level: Advanced
Methodological Answer:
The diamine motif facilitates chelation with transition metals (e.g., Zn²⁺, Cd²⁺). For example:
- Schiff base formation : Condense with aldehydes (e.g., 4-dimethylaminobenzaldehyde) to form tridentate ligands. Reaction conditions: ethanol, reflux, 12 hours .
- Metal complex synthesis : React with metal salts (e.g., Zn(NO₃)₂·6H₂O) in methanol. Characterization via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) confirms octahedral geometry .
Coordination Chemistry Data:
| Metal | Binding Constant (log K) | Application |
|---|---|---|
| Zn²⁺ | 4.8 ± 0.2 | Antimicrobial assays |
| Cd²⁺ | 5.1 ± 0.3 | Fluorescence probes |
What in vitro assays are suitable for assessing its biological activity (e.g., kinase inhibition)?
Level: Advanced
Methodological Answer:
- Kinase inhibition : Use a luciferase-based high-throughput screen (HTS) with recombinant kinases (e.g., IRE1α). IC₅₀ values for related acridinium derivatives range 10–100 nM .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus). MIC values for diamine analogs: 8–32 µg/mL .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293). EC₅₀ > 50 µM indicates low toxicity .
How do substituent effects (e.g., fluorine position) influence electronic properties and reactivity?
Level: Advanced
Methodological Answer:
- Electronic effects : Fluorine’s electronegativity alters electron density. DFT calculations (B3LYP/6-31G*) show the 5-fluoro substituent decreases HOMO energy by 0.3 eV vs. non-fluorinated analogs, enhancing electrophilic substitution resistance .
- Reactivity : Fluorine directs electrophiles to the para position. For bromination, use Br₂ in acetic acid (yield: 70–75%) .
Substituent Impact Table:
| Position | Hammett σₚ | Log P |
|---|---|---|
| 5-F | +0.06 | 1.2 |
| 5-Cl | +0.23 | 1.8 |
| 5-NO₂ | +0.78 | 0.9 |
What are the best practices for handling air- or moisture-sensitive derivatives of this compound?
Level: Basic
Methodological Answer:
- Storage : Under inert gas (Ar/N₂) at −20°C in amber vials. Desiccants (e.g., silica gel) prevent hydrolysis .
- Reaction setup : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions). Anhydrous solvents (THF, CH₂Cl₂) must be freshly distilled over CaH₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
